

4-((4-Chlorophenyl)thio)piperidine hydrochloride

IUPAC name

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Compound of Interest

Compound Name: 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Cat. No.: B012697

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An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

This technical guide provides a comprehensive overview of **4-((4-Chlorophenyl)thio)piperidine hydrochloride**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential pharmacological profile based on related structures.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-chlorophenyl)sulfanyl

l

iperidine;hydrochloride

[1]. It is a hydrochloride salt consisting of a piperidine ring linked via a sulfur atom to a 4-chlorophenyl group

[2]. The salt form enhances water solubility compared to its free base, facilitating its use in aqueous solutions for biological assays and formulation development

[2].

Table 1: Physicochemical and Structural Properties

Property	Value	Reference
IUPAC Name	4-(4-chlorophenyl)sulfanylpiriperidine hydrochloride	[1]
CAS Number	101798-64-5	[1] [3]
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ NS	[1] [3]
Molecular Weight	264.2 g/mol	[1]
Canonical SMILES	C1CNCCC1SC2=CC=C(C=C2)Cl.Cl	[1] [3]
InChI Key	UPCRGRQCVDATBB-UHFFFAOYSA-N	[1]
PubChem CID	17749800	[3]

Synthesis and Purification

The synthesis of **4-((4-Chlorophenyl)thio)piperidine hydrochloride** is typically achieved through the nucleophilic substitution reaction between a suitable piperidine precursor and a chlorophenyl thio derivative[\[1\]](#). The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often improves the compound's stability and handling characteristics[\[2\]](#).

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of **4-((4-Chlorophenyl)thio)piperidine hydrochloride**.

Materials:

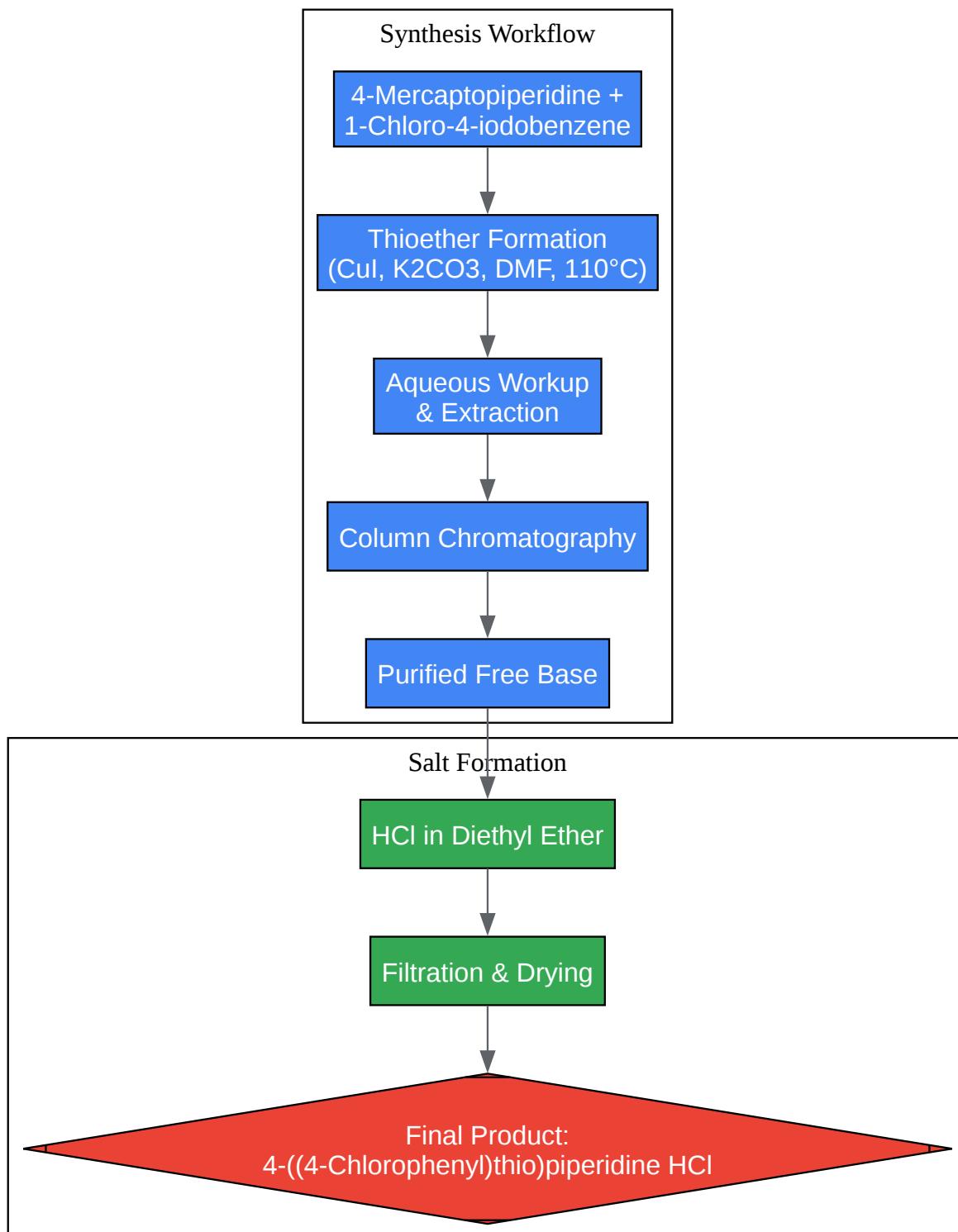
- 4-Mercaptopiperidine
- 1-Chloro-4-iodobenzene
- Copper(I) iodide (CuI)

- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl) in diethyl ether
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Thioether Formation: In a round-bottom flask under an inert nitrogen atmosphere, combine 4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
- Stir the reaction mixture at 100-110 °C and monitor its progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.
- Upon completion, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude free base.
- Purification: Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
- Salt Formation: Dissolve the purified 4-((4-chlorophenyl)thio)piperidine free base in a minimal amount of ethyl acetate.
- Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.
- A precipitate will form. Continue stirring for 30 minutes in an ice bath.

- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield **4-((4-Chlorophenyl)thio)piperidine hydrochloride**.



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Figure 1. General workflow for the synthesis of **4-((4-Chlorophenyl)thio)piperidine hydrochloride**.

Potential Pharmacological Profile

While specific signaling pathway data for **4-((4-Chlorophenyl)thio)piperidine hydrochloride** is not extensively documented, the broader class of substituted piperidine derivatives is known for a range of biological activities. Research on structurally related compounds provides insights into its potential therapeutic applications.

Derivatives of piperidine have been reported to exhibit analgesic and hypotensive effects[1][4]. Studies on similar molecules also suggest potential for modulating neurotransmitter systems, which could lead to antidepressant properties, or for interacting with pain pathways, resulting in antinociceptive effects[5]. Some piperidine compounds have also been investigated for their anti-cancer activity[5]. The core structure, featuring a basic piperidine nitrogen and a lipophilic chlorophenyl group, provides a scaffold for interaction with various biological targets[2].

Table 2: Potential Biological Activities of Related Piperidine Derivatives

Activity	Potential Mechanism/Application	Reference
Analgesic	Interaction with pain signaling pathways.	[1][5]
Hypotensive	Potential to reduce blood pressure.	[1][4]
Antidepressant	Modulation of serotonin and norepinephrine pathways.	[5]
Anti-cancer	Inhibition of tumor growth through various mechanisms.	[5]
Akt Kinase Inhibition	Exploration of pyrrolopyrimidine inhibitors of Akt containing a chlorophenyl-piperidine moiety has led to the discovery of clinical candidates.	[6]

The diagram below illustrates the logical relationship between the compound's structural features and its potential biological activities, which informs pathways for future investigation.

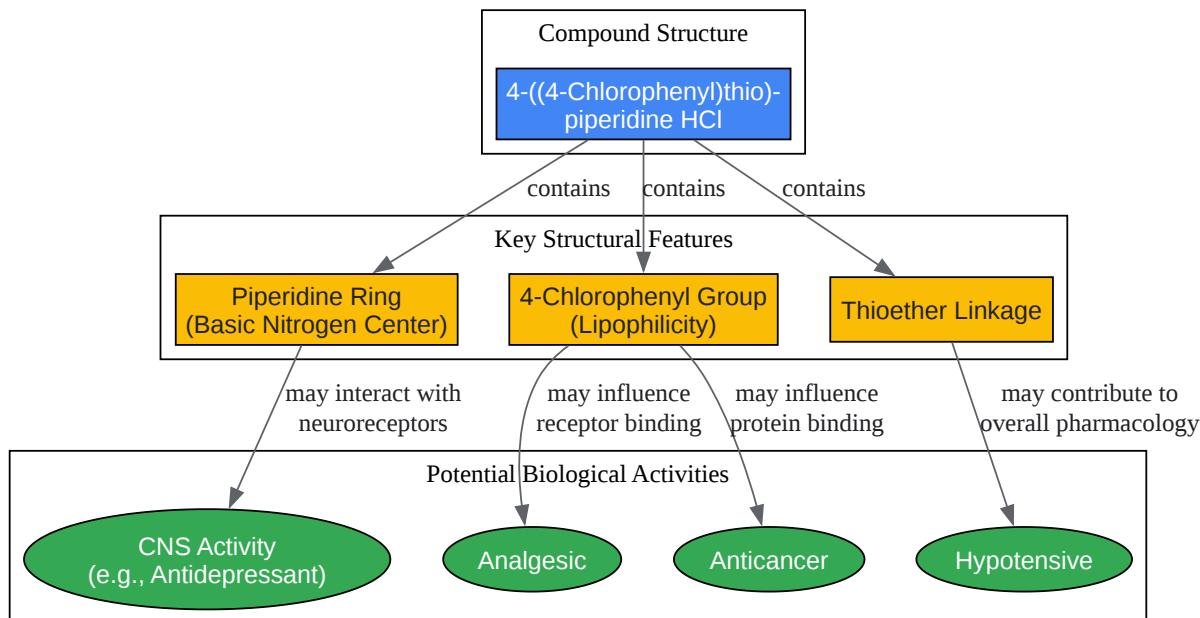
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Figure 2. Relationship between structural features and potential biological activities.

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